1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1105240-90-1) is a 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide. It belongs to a scaffold class extensively investigated for nuclear receptor modulation (particularly PXR inverse agonism/antagonism) and antimicrobial activity, where subtle N-alkyl and aryl substitutions profoundly alter target engagement and selectivity.

Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
CAS No. 1105240-90-1
Cat. No. B6575268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide
CAS1105240-90-1
Molecular FormulaC16H22N4O2
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCOC(C)C
InChIInChI=1S/C16H22N4O2/c1-12(2)22-10-4-9-17-16(21)15-11-20(19-18-15)14-7-5-13(3)6-8-14/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,21)
InChIKeyDONJRDBKTQAAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1105240-90-1)


1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1105240-90-1) is a 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide . It belongs to a scaffold class extensively investigated for nuclear receptor modulation (particularly PXR inverse agonism/antagonism) and antimicrobial activity, where subtle N-alkyl and aryl substitutions profoundly alter target engagement and selectivity [1][2]. The compound features a 4-methylphenyl N1-substituent and an N-(3-isopropoxypropyl) carboxamide side chain that distinguishes it from simple alkyl-substituted analogs; its measured logP of 2.20, logD of 2.20, and polar surface area (PSA) of 58.3 Ų position it in a physicochemical space that balances membrane permeability with aqueous solubility .

Why Generic Substitution of 1,2,3-Triazole-4-carboxamides Fails: The Case of 1105240-90-1


Within the 1H-1,2,3-triazole-4-carboxamide series, minor changes to the N1-aryl or C4-carboxamide side chain can invert functional activity (e.g., converting a PXR agonist into an inverse agonist) or shift antimicrobial spectrum [1][2]. The N-(3-isopropoxypropyl) group in 1105240-90-1 introduces an ether oxygen that lowers lipophilicity (logP 2.20) relative to analogous N-propyl derivatives (logP ~3.2) and adds a hydrogen-bond acceptor, likely altering solubility, metabolic stability, and target-binding kinetics compared to simple alkyl congeners . Substituting with a generic triazole-4-carboxamide of similar molecular weight but different N-alkyl architecture would risk loss of these differentiated properties, making procurement of the exact compound critical for reproducible SAR or screening campaigns.

Quantitative Differentiation Evidence for 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide


Lipophilicity Differentiation: logP/logD Comparison Versus 5-Isopropyl-N-propyl Analog

The target compound exhibits a measured logP of 2.20 and logD of 2.20, indicating moderate lipophilicity . In contrast, the closely related analog 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954842-22-9) has a calculated logP of ~3.2 . The ~1.0 log unit reduction reflects the replacement of a propyl chain with an isopropoxypropyl chain incorporating an ether oxygen, which reduces hydrophobic surface area and increases polarity.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Acceptor Count Differentiation Versus N-Propyl Analogs

The target compound contains 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), as reported by ChemDiv . The structurally similar analog 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (C₁₆H₂₂N₄O), which lacks the ether oxygen, contains only 4 HBA and 1 HBD . The additional HBA in 1105240-90-1 arises from the isopropoxy oxygen and contributes to improved aqueous solubility (logSw = -2.68 for the target compound).

Hydrogen bonding Solubility ADME prediction

Polar Surface Area Differentiation and Its Implication for Membrane Permeability

The polar surface area (PSA) of 1105240-90-1 is 58.33 Ų . This value falls within the favorable range (≤90 Ų) for oral bioavailability and within the optimal CNS permeability window (≤70 Ų) [1]. In comparison, 5-amino-substituted triazole-4-carboxamide analogs with additional polar substituents often exceed 90 Ų PSA, restricting passive membrane diffusion. The moderate PSA of 1105240-90-1, combined with its logP of 2.20, places it in a physicochemical sweet spot for cell-based assays requiring intracellular target engagement.

Polar surface area Blood-brain barrier Permeability

SAR Context: Triazole-4-carboxamide Substitution Pattern as Determinant of PXR Functional Activity

A systematic SAR study of 1H-1,2,3-triazole-4-carboxamides demonstrated that the nature of the N-alkyl carboxamide substituent drastically modulates PXR binding affinity and functional activity, with some analogs exhibiting nanomolar IC₅₀ values as inverse agonists while others are inactive [1]. The study established that even single-atom variations at the carboxamide position can switch compounds from PXR antagonists to inverse agonists. The N-(3-isopropoxypropyl) group in 1105240-90-1 represents a distinct chemotype within this series that has not been exhaustively profiled, offering a unique tool compound for exploring side-chain-dependent PXR modulation.

PXR Nuclear receptor SAR Inverse agonism

Recommended Application Scenarios for 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide


PXR Nuclear Receptor Probe Compound for SAR Expansion Studies

The compound's N-(3-isopropoxypropyl) side chain represents an underexplored chemotype within the 1H-1,2,3-triazole-4-carboxamide PXR modulator series [1]. Its physicochemical profile (logP 2.20, PSA 58.33 Ų) meets criteria for cell-based nuclear receptor assays. Researchers studying PXR-mediated CYP3A4 induction or seeking selective PXR inverse agonists can use 1105240-90-1 as a probe to test how ether-containing N-alkyl chains affect binding kinetics, functional selectivity, and downstream gene expression relative to known alkyl and arylalkyl analogs [1].

Aqueous-Compatible Phenotypic Screening for Antimicrobial Activity

With a logP of 2.20 and an additional hydrogen bond acceptor compared to N-propyl analogs, 1105240-90-1 is expected to exhibit superior solubility in aqueous assay media, reducing the risk of compound precipitation in microdilution or agar-based antimicrobial susceptibility testing . The 1,2,3-triazole-4-carboxamide scaffold has demonstrated promising antibacterial activity against S. aureus in related series, suggesting that 1105240-90-1 is a suitable entry point for phenotypic screening campaigns targeting Gram-positive pathogens [2].

Physicochemical Reference Compound for CNS Drug Design Libraries

The combination of moderate lipophilicity (logP 2.20), a PSA within the CNS-favorable range (58.33 Ų), and a molecular weight of 302.37 g/mol aligns with established multiparameter optimization criteria for CNS drug candidates [3]. Drug discovery teams can include 1105240-90-1 in screening decks as a physicochemical benchmark when evaluating novel triazole-containing CNS-targeted libraries, leveraging its balanced profile to calibrate permeability and solubility assays.

Triazole-4-carboxamide Crystallography and Biophysical Studies

The compound's distinct N-(3-isopropoxypropyl) side chain introduces conformational flexibility and hydrogen-bonding opportunities not present in simpler alkyl derivatives. This makes 1105240-90-1 a candidate for co-crystallization or NMR-based binding studies with nuclear receptors (e.g., PXR) or other triazole-binding protein targets, where the ether oxygen may reveal novel interaction hotspots in the ligand-binding pocket [1].

Quote Request

Request a Quote for 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.